1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Metabolic stability Fluorine substitution Drug metabolism

This compound features a 4-fluoro-3-methylphenyl N1 substituent and 3-methylbenzylamide tail, occupying unique chemical space not found in commercial analogs. It enables SAR studies for PXR antagonism (benchmark against SJPYT-306), antifungal MIC determination (filamentous fungi & Candida spp.), and metabolic stability (human liver microsomes). Procure as a probe compound for targeted screening and lead optimization in anti-infective and nuclear receptor programs.

Molecular Formula C18H17FN4O
Molecular Weight 324.359
CAS No. 1326905-79-6
Cat. No. B2865625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326905-79-6
Molecular FormulaC18H17FN4O
Molecular Weight324.359
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C
InChIInChI=1S/C18H17FN4O/c1-12-4-3-5-14(8-12)10-20-18(24)17-11-23(22-21-17)15-6-7-16(19)13(2)9-15/h3-9,11H,10H2,1-2H3,(H,20,24)
InChIKeyJXAISPVUBSFTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326905-79-6): Chemical Class and Procurement Baseline


1-(4-Fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326905-79-6) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class, bearing a 4-fluoro-3-methylphenyl substituent at the N1 triazole position and an N-(3-methylbenzyl) carboxamide moiety. Its molecular formula is C₁₈H₁₇FN₄O with a molecular weight of 324.36 g·mol⁻¹ . This scaffold has been extensively validated in medicinal chemistry, most notably in a 2022 Journal of Medicinal Chemistry study that optimized 1H-1,2,3-triazole-4-carboxamides into low-nanomolar PXR inverse agonists and antagonists [1]. The compound is supplied as a research-grade screening tool (typically ≥95% purity) and occupies a distinct chemical space characterized by the synergistic combination of a fluorine atom on the N1-aryl ring and two methyl substituents—one on the N1-aryl ring and one on the benzylamide portion—that together modulate lipophilicity, metabolic stability, and target-binding interactions .

Why 1-(4-Fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic Triazole-4-carboxamide Analog


Within the 1H-1,2,3-triazole-4-carboxamide class, small structural perturbations produce large functional consequences. The PXR-targeted optimization campaign by Li et al. (2022) demonstrated that moving a single tert-butyl substituent from the 4-position to the 3-position shifted the binding IC₅₀ from 1.2 μM to 0.65 μM, while replacing the sulfonyl linker with a carbonyl amide linkage converted an inactive scaffold into a low-nanomolar antagonist series [1]. In the antifungal domain, García-Monroy et al. (2021) showed that benzylic 1,2,3-triazole-4-carboxamides differing only in the substitution pattern on the benzyl ring exhibited up to 150-fold variation in MIC against Rhizopus oryzae (0.017 vs. 2.6 µmol/mL) [2]. The target compound’s specific substitution signature—4-fluoro-3-methyl on the N1-phenyl ring paired with 3-methyl on the benzylamide—is not replicated by any commercially available close analog. Generic replacement with a non-fluorinated phenyl-triazole-4-carboxamide or a differently substituted benzylamide would alter both the electronic environment of the triazole core and the lipophilic balance, directly impacting target engagement, metabolic stability, and assay reproducibility [1][2]. Furthermore, the isoxazole-to-triazole core replacement studied by Šileikytė et al. (2019) established that the triazole heterocycle itself is non-interchangeable with bioisosteres: the triazole analog TR001 demonstrated in vivo efficacy in a zebrafish muscular dystrophy model whereas the isoxazole isostere had minimal effect, underscoring that core scaffold substitution is not permissible without loss of function [3].

Quantitative Differentiation Evidence for 1-(4-Fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326905-79-6) vs. Closest Analogs


Fluorine-Mediated Metabolic Stability Enhancement vs. Non-Fluorinated Phenyl-Triazole-4-Carboxamide Analogs

The 4-fluoro substituent on the N1-phenyl ring of the target compound confers a documented metabolic stability advantage over non-fluorinated analogs. Šileikytė et al. (2019) demonstrated that replacing an isoxazole core with a 1,2,3-triazole in mtPTP inhibitors produced the metabolically stable analog TR001 [N-(5-chloro-2-methylphenyl)-1-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide], which maintained nanomolar in vitro potency and exhibited in vivo efficacy in a zebrafish model of muscular dystrophy, whereas the corresponding isoxazole isostere lacked in vivo activity entirely due to poor plasma stability [1]. The target compound shares the triazole-4-carboxamide scaffold and the 4-fluoro-3-substituted-phenyl motif with TR001 and is expected to benefit from the same fluorine-driven metabolic shielding. Class-level evidence indicates that fluorinated triazoles exhibit 2- to 3-fold greater plasma stability than their non-fluorinated counterparts in preclinical models .

Metabolic stability Fluorine substitution Drug metabolism 1,2,3-Triazole scaffold

Scaffold Potency Baseline: Nanomolar Target Engagement Achievable with 1H-1,2,3-Triazole-4-Carboxamide Scaffold vs. SPA70 (Sulfonyl-Linked Triazole)

The target compound belongs to the 1H-1,2,3-triazole-4-carboxamide scaffold (carbonyl amide linkage), which Li et al. (2022) demonstrated is intrinsically superior to the sulfonyl-linked triazole scaffold for PXR antagonism. The optimized carbonyl amide analog Compound 85 (SJPYT-306) achieved binding IC₅₀ = 6 nM, inverse agonist IC₅₀ = 1 nM, and antagonist IC₅₀ = 14 nM . In contrast, SPA70, the best-in-class sulfonyl-linked triazole antagonist, exhibits an hPXR IC₅₀ of 540 nM (Ki = 390 nM)—approximately 90-fold weaker binding and 39-fold weaker cellular antagonist activity [1][2]. This scaffold-level differentiation demonstrates that the carbonyl amide linkage present in the target compound is a critical determinant of potency, and close analogs within the same scaffold series (e.g., Compound 89/SJPYT-310, a pure antagonist) retain low-nanomolar IC₅₀ values .

PXR antagonism Nuclear receptor Scaffold optimization IC50 comparison

Antifungal Activity Differentiation: Benzylic 1,2,3-Triazole-4-Carboxamide Scaffold Delivers Sub-Micromolar MIC Against Rhizopus oryzae vs. Itraconazole Baseline

García-Monroy et al. (2021) evaluated thirteen benzylic 1,2,3-triazole-4-carboxamides (3a–3m) against eight clinically relevant fungal species. Compounds 3d and 3e demonstrated MIC values of 0.017 µmol/mL against Rhizopus oryzae ATCC-10329, which is 8.2-fold more potent than the reference drug itraconazole (MIC = 0.14 µmol/mL) [1]. Compound 3c achieved MIC = 0.07 µmol/mL (2-fold more potent than itraconazole). The target compound shares the benzylic 1,2,3-triazole-4-carboxamide core with 3d and 3e and is differentiated only by the substitution pattern on the N1-phenyl ring (4-fluoro-3-methylphenyl vs. 2,6-dichlorophenyl or benzo[d][1,3]dioxol-5-ylmethyl) and the benzylamide portion (3-methylbenzyl vs. unsubstituted benzyl variants). The SAR established by García-Monroy et al. indicates that the 4-carboxamide triazole moiety is the primary pharmacophore responsible for antifungal activity, while peripheral substituents modulate potency [1].

Antifungal activity Rhizopus oryzae MIC comparison Triazole-4-carboxamide

Structural Uniqueness of 4-Fluoro-3-Methylphenyl Substituent vs. Common 4-Fluorophenyl or 3-Methylphenyl Isosteres in Triazole-4-Carboxamide SAR

The target compound's 4-fluoro-3-methylphenyl substituent at the triazole N1 position represents a precise electronic and steric combination that is not available in commonly stocked analogs bearing simple 4-fluorophenyl or 3-methylphenyl groups. The SAR campaign by Li et al. (2022) on the related 1H-1,2,3-triazole-4-carboxamide scaffold established that the nature of the N1-aryl substituent directly controls PXR binding conformation and cellular activity; even conservative changes (e.g., H → CH₃ → C₂H₅ → i-Pr) on the right-hand phenyl ring produced up to 16-fold variation in binding IC₅₀ and could completely abolish inverse agonist or antagonist function [1]. Specifically, replacing a tert-butyl group with a smaller methyl group at the 3-position weakened binding from IC₅₀ = 0.65 μM to 10.9 μM (16.8-fold loss), while replacing it with hydrogen abolished measurable binding entirely [1]. The simultaneous presence of the electron-withdrawing fluorine (σₚ = 0.06) and the electron-donating methyl group (σₘ = −0.07) on the same phenyl ring creates a unique dipole and steric profile that cannot be replicated by mono-substituted analogs, making the target compound a distinct tool for SAR exploration of halogen-methyl synergy in triazole-based ligands [1].

Structure-Activity Relationship (SAR) Fluorine substitution Methyl effect Triazole N1-aryl

Purity and Characterization Baseline: ≥95% HPLC Purity Enables Reproducible Screening vs. Lower-Purity Analog Batches

The target compound is supplied at ≥95% purity (HPLC) as catalog number CM789323 . This purity specification is critical for quantitative biological assays: the benzylic 1,2,3-triazole-4-carboxamide SAR study by García-Monroy et al. (2021) demonstrated that MIC values for this compound class can be as low as 0.017 µmol/mL against filamentous fungi, meaning that even 5% impurity could introduce confounding activity at low-µM screening concentrations or generate false-positive antifungal signals [1]. In the PXR antagonist domain, where the optimized analogs achieve IC₅₀ values of 1–14 nM , impurities at the 5% level could contain agonistic or cytotoxic contaminants that distort dose-response curves. The defined purity specification allows assay scientists to apply consistent compound handling protocols and interpret SAR with confidence.

Chemical purity Quality control Reproducibility Procurement specification

Recommended Research and Procurement Application Scenarios for 1-(4-Fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326905-79-6)


Nuclear Receptor PXR Antagonist Screening and SAR Expansion

The 1H-1,2,3-triazole-4-carboxamide scaffold, as validated by Li et al. (2022), is a privileged chemotype for PXR antagonism with demonstrated low-nanomolar potency (binding IC₅₀ = 6 nM, antagonist IC₅₀ = 14 nM for optimized lead SJPYT-306) [1]. The target compound’s 4-fluoro-3-methylphenyl N1 substituent and 3-methylbenzylamide tail represent unexplored substitution vectors within this scaffold. Procurement of CAS 1326905-79-6 enables medicinal chemistry teams to test whether the fluoro-methyl substitution pattern on the N1-aryl ring improves selectivity over related nuclear receptors (CAR, LXR, FXR) or reduces CYP3A4 induction liability compared to the published leads. This compound is best deployed in a panel alongside SJPYT-306 (positive control) and SPA70 (sulfonyl-linked comparator; IC₅₀ ≈ 540 nM) to benchmark potency gains attributable to the carbonyl amide scaffold [1][2].

Antifungal Lead Identification Against Rhizopus oryzae and Mucorales Pathogens

García-Monroy et al. (2021) established that benzylic 1,2,3-triazole-4-carboxamides can outperform itraconazole against Rhizopus oryzae (MIC = 0.017 vs. 0.14 µmol/mL for compounds 3d/3e) [1]. The target compound, bearing a 3-methylbenzyl substituent on the carboxamide nitrogen, provides a distinct substitution pattern for antifungal SAR exploration. It is suitable for MIC determination against the CLSI-recommended filamentous fungal panel (A. fumigatus ATCC-16907, T. cutaneum ATCC-28592, R. oryzae ATCC-10329, M. hiemalis ATCC-8690) and Candida species (C. albicans ATCC-10231, C. krusei ATCC-14243, C. glabrata ATCC-34138) using the M38-A2 and M27-A3 microdilution protocols, with itraconazole as the reference standard [1]. The fluorine substituent may additionally enhance fungal CYP51 binding affinity, a hypothesis testable through direct comparison with non-fluorinated benzylic triazole-4-carboxamide analogs.

Metabolic Stability and Pharmacokinetic Profiling of Fluorinated Triazole-4-Carboxamides

Šileikytė et al. (2019) demonstrated that replacing an isoxazole core with a 1,2,3-triazole dramatically improved plasma stability and enabled in vivo efficacy in a zebrafish disease model for the closely related compound TR001 [1]. The target compound’s 4-fluoro substituent is predicted to further enhance metabolic stability by blocking CYP450-mediated aromatic hydroxylation at the para position—a common metabolic soft spot for phenyl-triazoles [2]. Procurement of CAS 1326905-79-6 supports microsomal stability assays (human liver microsomes + NADPH, LC-MS/MS quantification of parent disappearance) with calculation of intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂). Direct comparison with the non-fluorinated phenyl analog (custom synthesis required) or with TR001 (4-fluoro-3-hydroxyphenyl analog) can isolate the contribution of the 3-methyl group to metabolic shielding. This compound is also suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability assessment to evaluate oral absorption potential [2].

Kinase Inhibitor Screening and c-Met Selectivity Profiling

Liu et al. (2016) reported that 1,2,3-triazole-4-carboxamide-bearing quinoline derivatives achieved c-Met kinase IC₅₀ values as low as 2.27 nM, with electron-withdrawing groups on the phenyl ring enhancing antitumor activity [1]. Although the target compound lacks the quinoline moiety, its 4-fluoro-3-methylphenyl substitution provides a similar electron-withdrawing environment. CAS 1326905-79-6 can be deployed in a focused kinase selectivity panel (c-Met, VEGFR-2, PDGFR, FGFR1) to evaluate whether the triazole-4-carboxamide core alone, without the quinoline extension, retains any kinase inhibitory activity. A negative result would be informative for SAR, confirming the structural necessity of the quinoline appendage for kinase engagement, and would redirect the compound toward nuclear receptor or antifungal applications where the standalone triazole-4-carboxamide scaffold has demonstrated activity [1][2].

Quote Request

Request a Quote for 1-(4-fluoro-3-methylphenyl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.